Lesinurad sodium Lesinurad sodium Lesinurad, also known as RDEA594, is a selective uric acid re-absorption inhibitor (SURI) and is also a selective inhibitor of URAT1, a transporter in the kidney that regulates uric acid excretion from the body. RDEA594 has been shown to normalize the amount of uric acid excreted by gout patients previously classified as under-excretors. Lesinurad received FDA approval on December 22, 2015.
Brand Name: Vulcanchem
CAS No.: 1151516-14-1
VCID: VC0532811
InChI: InChI=1S/C17H14BrN3O2S.Na/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14;/h1-4,7-8,10H,5-6,9H2,(H,22,23);/q;+1/p-1
SMILES: C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)[O-].[Na+]
Molecular Formula: C17H13BrN3NaO2S
Molecular Weight: 426.2638

Lesinurad sodium

CAS No.: 1151516-14-1

Inhibitors

VCID: VC0532811

Molecular Formula: C17H13BrN3NaO2S

Molecular Weight: 426.2638

Purity: >98% (or refer to the Certificate of Analysis)

Lesinurad sodium - 1151516-14-1

CAS No. 1151516-14-1
Product Name Lesinurad sodium
Molecular Formula C17H13BrN3NaO2S
Molecular Weight 426.2638
IUPAC Name sodium;2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Standard InChI InChI=1S/C17H14BrN3O2S.Na/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14;/h1-4,7-8,10H,5-6,9H2,(H,22,23);/q;+1/p-1
Standard InChIKey FVYMVLTWIBGEMC-UHFFFAOYSA-M
SMILES C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)[O-].[Na+]
Appearance solid powder
Description Lesinurad, also known as RDEA594, is a selective uric acid re-absorption inhibitor (SURI) and is also a selective inhibitor of URAT1, a transporter in the kidney that regulates uric acid excretion from the body. RDEA594 has been shown to normalize the amount of uric acid excreted by gout patients previously classified as under-excretors. Lesinurad received FDA approval on December 22, 2015.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Lesinurad sodium; Lesinurad; RDEA594; RDEA 594; RDEA-594, brand name: Zurampic.
Reference 1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK547982/ PubMed PMID: 31643315.
2: Pérez-Ruiz F, Jansen T, Tausche AK, Juárez-Campo M, Gurunath RK, Richette P. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout. Drugs Context. 2019 May 29;8:212581. doi: 10.7573/dic.212581. eCollection 2019. Review. PubMed PMID: 31191704; PubMed Central PMCID: PMC6544139.
3: Dean L. Lesinurad Therapy and CYP2C9 Genotype. 2019 Feb 11. In: Pratt V, McLeod H, Rubinstein W, Dean L, Kattman B, Malheiro A, editors. Medical Genetics Summaries [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK537366/ PubMed PMID: 30742400.
4: Jansen TL, Perez-Ruiz F, Tausche AK, Richette P. International position paper on the appropriate use of uricosurics with the introduction of lesinurad. Clin Rheumatol. 2018 Dec;37(12):3159-3165. doi: 10.1007/s10067-018-4306-9. Epub 2018 Sep 22. Review. PubMed PMID: 30244431.
5: Claus LW, Saseen JJ. Patient considerations in the management of gout and role of combination treatment with lesinurad. Patient Relat Outcome Meas. 2018 Jul 18;9:231-238. doi: 10.2147/PROM.S108868. eCollection 2018. Review. PubMed PMID: 30140163; PubMed Central PMCID: PMC6054769.
6: On PC. Lesinurad (Zurampic) for Gout. Am Fam Physician. 2018 Mar 15;97(6):374-375. Review. PubMed PMID: 29671542.
7: Haber SL, Fente G, Fenton SN, Walker EP, Weaver BM, Cano AJ, Vu K. Lesinurad: A Novel Agent for Management of Chronic Gout. Ann Pharmacother. 2018 Jul;52(7):690-696. doi: 10.1177/1060028018762103. Epub 2018 Feb 26. Review. PubMed PMID: 29482353.
8: Jones G, Panova E, Day R. Guideline development for the management of gout: role of combination therapy with a focus on lesinurad. Drug Des Devel Ther. 2017 Oct 24;11:3077-3081. doi: 10.2147/DDDT.S97959. eCollection 2017. Review. Erratum in: Drug Des Devel Ther. 2017 Dec 15;11:3589-3590. PubMed PMID: 29123379; PubMed Central PMCID: PMC5661481.
9: Deeks ED. Lesinurad: A Review in Hyperuricaemia of Gout. Drugs Aging. 2017 May;34(5):401-410. doi: 10.1007/s40266-017-0461-y. Review. PubMed PMID: 28425024.
10: Gupta A, Sharma PK, Misra AK, Singh S. Lesinurad: A significant advancement or just another addition to existing therapies of gout? J Pharmacol Pharmacother. 2016 Oct-Dec;7(4):155-158. doi: 10.4103/0976-500X.195897. Review. PubMed PMID: 28163535; PubMed Central PMCID: PMC5242027.
11: Lesinurad (Zurampic) for gout-associated hyperuricemia. Med Lett Drugs Ther. 2016 Nov 21;58(1508):148-150. Review. PubMed PMID: 27849193.
12: Hoy SM. Lesinurad: First Global Approval. Drugs. 2016 Mar;76(4):509-16. doi: 10.1007/s40265-016-0550-y. Review. PubMed PMID: 26861027.
PubChem Compound 56928182
Last Modified Nov 14 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator